

# BPC-157 and its interaction with the VEGFR2-Akt-eNOS pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Pro-Angiogenic Effects of BPC-157 via the VEGFR2-AkteNOS Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Body Protective Compound-157 (BPC-157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1][2] Preclinical research has identified its significant therapeutic potential, particularly in tissue repair and wound healing. A primary mechanism underpinning these regenerative properties is its ability to promote angiogenesis—the formation of new blood vessels.[3][4] This guide provides a detailed examination of the molecular interactions between BPC-157 and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-Akt-endothelial Nitric Oxide Synthase (eNOS) signaling pathway. BPC-157 has been shown to upregulate the expression of VEGFR2 and promote its internalization, leading to the time-dependent activation of the downstream kinases Akt and eNOS.[5][6] This cascade culminates in increased production of nitric oxide (NO), a critical mediator of endothelial cell migration, proliferation, and vessel formation.[6][7] This document consolidates key quantitative data, outlines detailed experimental protocols used in foundational studies, and provides visual diagrams of the core signaling pathways and workflows.

# **Introduction to BPC-157 and Angiogenesis**



BPC-157, a peptide with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val, has demonstrated a remarkable safety profile and pleiotropic beneficial effects in various preclinical models.[8][9] Its stability in gastric acid and aqueous solutions makes it a robust candidate for research and potential therapeutic development.[8][10]

Angiogenesis is a fundamental physiological process essential for development, wound healing, and tissue repair.[11] This complex process is tightly regulated by a balance of proangiogenic and anti-angiogenic factors. The VEGFR2 signaling pathway is a master regulator of angiogenesis.[3] Upon binding its ligand, such as Vascular Endothelial Growth Factor-A (VEGF-A), VEGFR2 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events that promote endothelial cell survival, migration, and proliferation.[12] A key downstream pathway is the PI3K/Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[13][14] Activated eNOS produces nitric oxide (NO), a potent vasodilator and signaling molecule that is crucial for new vessel formation. [4][15]

# Core Mechanism: BPC-157 Interaction with the VEGFR2-Akt-eNOS Pathway

Research demonstrates that BPC-157 exerts its pro-angiogenic effects by directly modulating the VEGFR2 signaling cascade, even in the absence of canonical ligands like VEGF-A.[5][16]

# **Upregulation and Internalization of VEGFR2**

A pivotal action of BPC-157 is the upregulation of VEGFR2 expression at both the mRNA and protein levels in vascular endothelial cells.[5][17] This effect appears to be specific to the receptor, as studies in human umbilical vein endothelial cells (HUVECs) have shown no corresponding increase in VEGF-A expression.[16][18] By increasing the cellular population of VEGFR2, BPC-157 sensitizes endothelial cells to pro-angiogenic signals.

Furthermore, BPC-157 actively promotes the internalization of the VEGFR2 receptor.[5][6] This process, which can be blocked by the endocytosis inhibitor dynasore, is a critical step for the activation of downstream signaling molecules.[16] The suppression of BPC-157-induced endothelial tube formation by dynasore confirms that receptor internalization is essential for its pro-angiogenic function.[5]





Click to download full resolution via product page

Figure 1. BPC-157 signaling via the VEGFR2-Akt-eNOS pathway.

# **Time-Dependent Activation of Downstream Kinases**

Following VEGFR2 internalization, BPC-157 triggers a time-dependent phosphorylation and activation of the key downstream signaling molecules. Western blot analyses have shown that treatment of HUVECs with BPC-157 leads to the phosphorylation of:

- VEGFR2 (at Tyr1175)
- Akt (at Ser473 and Thr308)



• eNOS (at Ser1177)

This activation cascade demonstrates that BPC-157 effectively engages the complete pathway from the cell surface receptor to the enzymatic production of NO.[5][19]

# The Src-Caveolin-1-eNOS Pathway

In addition to the canonical VEGFR2-Akt-eNOS axis, BPC-157 has also been shown to modulate NO production through a parallel pathway involving Src kinase and Caveolin-1 (Cav-1).[15][20] eNOS is typically bound to Cav-1 in the cell membrane, an interaction that keeps it in an inactive state. BPC-157 induces the phosphorylation of Src, which in turn phosphorylates Cav-1 and eNOS.[20][21] This phosphorylation event reduces the binding affinity between Cav-1 and eNOS, liberating eNOS and allowing it to become active and produce NO.[15][20] This mechanism contributes to the vasorelaxation effects of BPC-157 observed in isolated rat aorta experiments.[10]





Click to download full resolution via product page

Figure 2. BPC-157 activation of the Src-Caveolin-1-eNOS pathway.

# **Quantitative Data Summary**

The pro-angiogenic effects of BPC-157 have been quantified in several key in vivo and in vitro models. The tables below summarize the significant findings.

Table 1: In Vitro Angiogenesis and Signaling



| Parameter            | Model System | Treatment              | Result                                                    | Citation |
|----------------------|--------------|------------------------|-----------------------------------------------------------|----------|
| Tube Formation       | HUVECs       | BPC-157 (0.1<br>μg/ml) | Significant increase in completely formed tubes           | [7]      |
|                      | HUVECs       | BPC-157 (1<br>μg/ml)   | Significant increase in completely formed tubes           | [7]      |
|                      | HUVECs       | BPC-157 +<br>Dynasore  | Inhibition of<br>BPC-157-<br>induced tube<br>formation    | [5]      |
| VEGFR2<br>Expression | HUVECs       | BPC-157                | Time-dependent increase in VEGFR2 mRNA and protein        | [5][17]  |
| VEGF-A<br>Expression | HUVECs       | BPC-157                | No significant<br>change in VEGF-<br>A mRNA or<br>protein | [5][16]  |

| Protein Phosphorylation | HUVECs | BPC-157 (1  $\mu$ g/ml) | Time-dependent increase in p-VEGFR2, p-Akt, p-eNOS | [19] |

Table 2: In Vivo Angiogenesis and Blood Flow Recovery



| Parameter              | Model System                                         | Treatment           | Result                                                           | Citation |
|------------------------|------------------------------------------------------|---------------------|------------------------------------------------------------------|----------|
| Angiogenesis<br>Index  | Chick<br>Chorioallantoi<br>c Membrane<br>(CAM) Assay | BPC-157 (0.1<br>μg) | ~1.5-fold increase in vessel branch points vs. control           | [7][8]   |
| Blood Flow<br>Recovery | Rat Hind Limb<br>Ischemia                            | BPC-157             | Accelerated blood flow recovery by day 7 post-surgery            | [5][6]   |
| Vessel Density         | Rat Hind Limb<br>Ischemia                            | BPC-157             | Significant increase in the number of vessels in ischemic muscle | [5][6]   |

| VEGFR2 Expression| Rat Hind Limb Ischemia | BPC-157 | Enhanced vascular expression of VEGFR2 in muscle tissue |[5][6] |

# **Key Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the study of BPC-157's pro-angiogenic effects.

## In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

- Preparation: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium. Cells are seeded onto the Matrigel-coated plates.



- Treatment: Cells are treated with vehicle control, BPC-157 at various concentrations (e.g., 0.1 and 1 μg/ml), or BPC-157 in combination with inhibitors (e.g., dynasore).
- Incubation: Plates are incubated at 37°C in a 5% CO<sub>2</sub> incubator for several hours (e.g., 6-12 hours).
- Analysis: The formation of tube-like structures is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as the number of branch points or the total tube length per field of view.

#### Rat Hind Limb Ischemia Model

This in vivo model is used to evaluate the effect of BPC-157 on blood flow recovery and neovascularization after ischemic injury.

- Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
- Surgical Procedure:
  - Animals are anesthetized.
  - An incision is made on the skin of the medial thigh.
  - The femoral artery and its superficial branches are carefully ligated and excised.
  - The incision is closed with sutures. This procedure creates a state of critical ischemia in the distal limb.
- Treatment: Post-surgery, animals are randomly assigned to treatment groups. BPC-157
   (e.g., 10 μg/kg) or saline (vehicle control) is administered, typically via intraperitoneal or
   subcutaneous injection, daily.
- Blood Flow Measurement:
  - Blood perfusion in the ischemic and non-ischemic limbs is measured at multiple time points (e.g., pre-surgery, and days 3, 5, 7, 14 post-surgery) using a Laser Doppler Perfusion Imager.

## Foundational & Exploratory





- The ratio of blood flow in the ischemic limb to the contralateral non-ischemic limb is calculated to normalize the data.
- Histological Analysis:
  - At the end of the experiment, animals are euthanized, and the ischemic gastrocnemius or tibialis anterior muscles are harvested.
  - Tissues are fixed, embedded in paraffin, and sectioned.
  - Sections are stained with antibodies against endothelial cell markers (e.g., CD31, CD34)
    or VEGFR2 to quantify capillary density and receptor expression via immunohistochemistry.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. peptidesystems.com [peptidesystems.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. livvnatural.com [livvnatural.com]
- 5. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. examine.com [examine.com]
- 9. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidology.co [peptidology.co]
- 11. Modulatory effect of gastric pentadecapeptide BPC 157 on angiogenesis in muscle and tendon healing PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Akt kinase signals directly to endothelial nitric oxide synthase PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. researchgate.net [researchgate.net]



- 18. gicancer.or.kr [gicancer.or.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. peptidesciences.com [peptidesciences.com]
- To cite this document: BenchChem. [BPC-157 and its interaction with the VEGFR2-AkteNOS pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669360#bpc-157-and-its-interaction-with-the-vegfr2akt-enos-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com